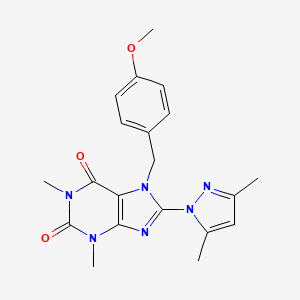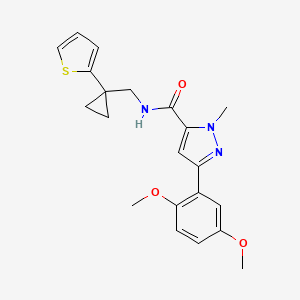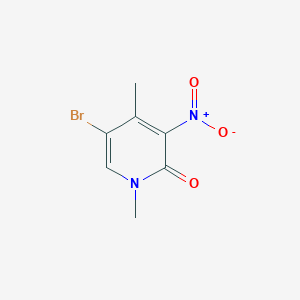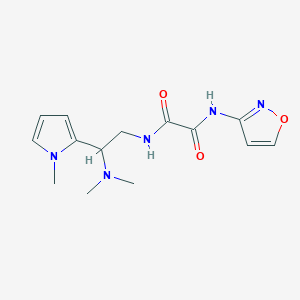![molecular formula C13H13FO2 B2440473 3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287309-98-0](/img/structure/B2440473.png)
3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C13H15FO2. It is characterized by a bicyclo[1.1.1]pentane core structure, which is a highly strained and rigid framework. The presence of a fluoro and methyl group on the phenyl ring adds to its unique chemical properties .
Métodos De Preparación
The synthesis of 3-(4-Fluoro-3-methylphenyl)bicyclo[111]pentane-1-carboxylic acid typically involves multiple steps One common method starts with the preparation of the bicyclo[11The final step involves the carboxylation of the bicyclo[1.1.1]pentane core to form the carboxylic acid .
Industrial production methods may involve optimized reaction conditions to increase yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions .
Análisis De Reacciones Químicas
3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its unique structure and reactivity.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclo[1.1.1]pentane core allows for precise binding to enzymes or receptors, potentially inhibiting or activating their functions. The fluoro and methyl groups on the phenyl ring can enhance these interactions by providing additional binding sites or altering the compound’s electronic properties .
Comparación Con Compuestos Similares
Similar compounds to 3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid include:
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a methoxycarbonyl group instead of the fluoro and methyl groups, leading to different chemical properties and reactivity.
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(trifluoromethyl): The presence of a trifluoromethyl group significantly alters the compound’s electronic properties and reactivity compared to the fluoro and methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO2/c1-8-4-9(2-3-10(8)14)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBZMNTVIOIOMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C23CC(C2)(C3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2440390.png)
![Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2440391.png)
![6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2440393.png)



![3-(N-methylbenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2440399.png)
![2-Azaspiro[4.4]nonane hemioxalate](/img/structure/B2440401.png)
![benzyl 3-[(chlorosulfonyl)methyl]-4-methylpyrrolidine-1-carboxylate](/img/structure/B2440402.png)

![5-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2440406.png)


![[4-(Diethylamino)-2-methylphenyl]thiourea](/img/structure/B2440413.png)
